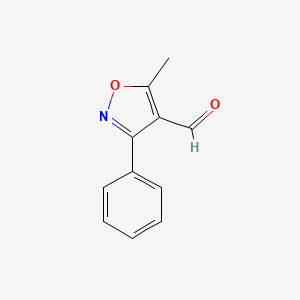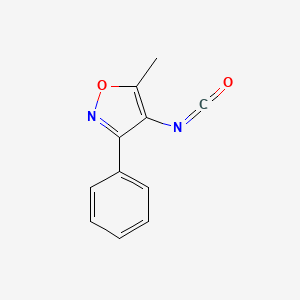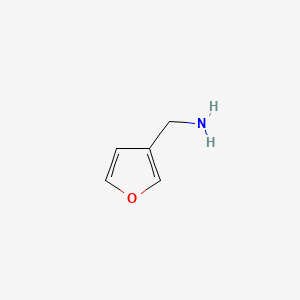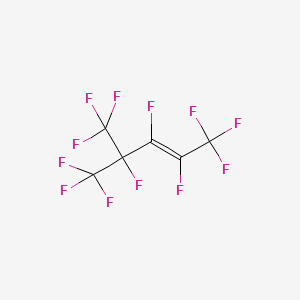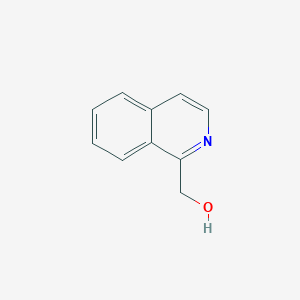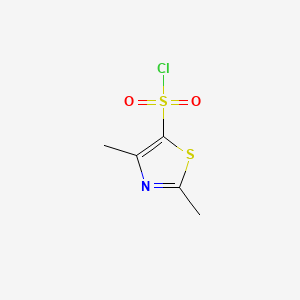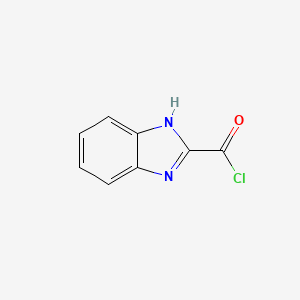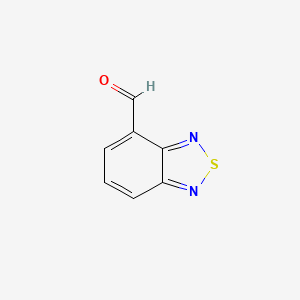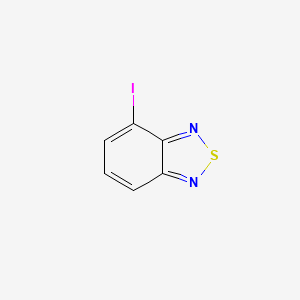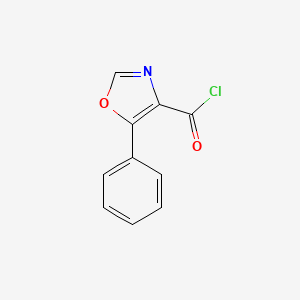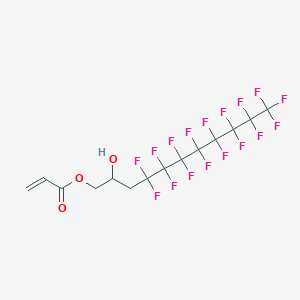![molecular formula C18H22N2O2 B1305924 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol CAS No. 436099-61-5](/img/structure/B1305924.png)
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, commonly known as 2,3-dimethylindole, is an indole-based compound with a wide range of applications in the fields of chemistry, materials science, and biochemistry. It is a versatile synthetic building block and can be used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 2,3-dimethylindole has been used in scientific research as a biochemical reagent and has been studied for its potential applications in the treatment of various diseases.
科学的研究の応用
2,3-dimethylindole has been used in scientific research as a biochemical reagent and has been studied for its potential applications in the treatment of various diseases. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 2,3-dimethylindole has been used in the synthesis of fluorescent probes for imaging and tracking of cells and tissues. It has also been used in the synthesis of inhibitors of protein-protein interactions, which could potentially be used for the treatment of cancer and other diseases.
作用機序
The exact mechanism of action of 2,3-dimethylindole is not fully understood. However, it is believed to interact with various proteins and enzymes in the body. For example, it has been shown to interact with the enzyme responsible for the synthesis of serotonin, which is involved in mood regulation. In addition, 2,3-dimethylindole has been shown to interact with the enzyme responsible for the breakdown of dopamine, which is involved in reward and motivation.
Biochemical and Physiological Effects
2,3-dimethylindole has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. In addition, 2,3-dimethylindole has been shown to have a protective effect against oxidative stress and to reduce the production of reactive oxygen species. Furthermore, 2,3-dimethylindole has been shown to have an anti-apoptotic effect and to reduce the apoptosis of cells.
実験室実験の利点と制限
2,3-dimethylindole has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and readily available. In addition, 2,3-dimethylindole is easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use. For example, it is not very soluble in water and is not very stable in solution. Furthermore, it can react with other compounds and can produce unwanted byproducts.
将来の方向性
The potential applications of 2,3-dimethylindole are vast and there are many potential future directions for its use. One potential direction is the development of new drugs and therapies using 2,3-dimethylindole as a starting material. In addition, 2,3-dimethylindole could be used to develop new materials for use in various industries, such as electronics, optics, and energy storage. Furthermore, 2,3-dimethylindole could be used to develop new fluorescent probes for imaging and tracking of cells and tissues. Finally, 2,3-dimethylindole could be used to develop inhibitors of protein-protein interactions, which could potentially be used for the treatment of cancer and other diseases.
合成法
2,3-dimethylindole can be synthesized via a variety of methods. One of the most common methods is the reaction of 2,3-dimethyl-1-indanone with an amine in the presence of a base, such as sodium hydroxide. This reaction yields 2,3-dimethylindole and an amide product. Another method is the reaction of 2,3-dimethyl-1-indanone with a boronic acid in the presence of a base and a palladium catalyst. This reaction yields 2,3-dimethylindole and a boronic ester product.
特性
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-14(2)20(18-8-4-3-7-17(13)18)12-15(21)10-19-11-16-6-5-9-22-16/h3-9,15,19,21H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYFJNBTKOAQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCC3=CC=CO3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387601 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol | |
CAS RN |
436099-61-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

